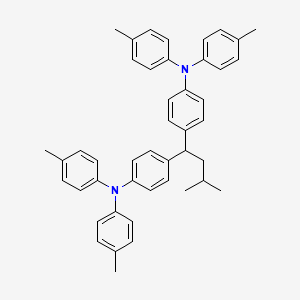![molecular formula C17H19NO3 B14579715 3-(Anilinomethylidene)-1-oxaspiro[5.5]undecane-2,4-dione CAS No. 61378-74-3](/img/structure/B14579715.png)
3-(Anilinomethylidene)-1-oxaspiro[5.5]undecane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Anilinomethylidene)-1-oxaspiro[55]undecane-2,4-dione is a spirocyclic compound characterized by its unique structure, which includes a spiro linkage between a cyclohexane ring and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Anilinomethylidene)-1-oxaspiro[5.5]undecane-2,4-dione typically involves the condensation of aniline with a suitable spirocyclic diketone precursor. One common method involves the reaction of aniline with 1,5-dioxaspiro[5.5]undecane-2,4-dione in the presence of a base such as sodium ethoxide in ethanol. The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Anilinomethylidene)-1-oxaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced spirocyclic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of oxo derivatives with increased oxidation states.
Reduction: Formation of reduced spirocyclic compounds with hydrogenated anilinomethylidene groups.
Substitution: Formation of substituted spirocyclic compounds with various functional groups attached to the anilinomethylidene moiety.
Scientific Research Applications
3-(Anilinomethylidene)-1-oxaspiro[5.5]undecane-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with spirocyclic frameworks that exhibit biological activity.
Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as optical or electronic characteristics.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, enabling the construction of spirocyclic architectures in organic chemistry.
Mechanism of Action
The mechanism of action of 3-(Anilinomethylidene)-1-oxaspiro[5.5]undecane-2,4-dione involves its interaction with molecular targets through its anilinomethylidene and spirocyclic moieties. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their function. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3,4-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- 3-(3,4,5-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
Uniqueness
3-(Anilinomethylidene)-1-oxaspiro[5.5]undecane-2,4-dione is unique due to its anilinomethylidene moiety, which imparts distinct electronic and steric properties compared to other spirocyclic compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
61378-74-3 |
|---|---|
Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
4-hydroxy-3-(phenyliminomethyl)-1-oxaspiro[5.5]undec-3-en-2-one |
InChI |
InChI=1S/C17H19NO3/c19-15-11-17(9-5-2-6-10-17)21-16(20)14(15)12-18-13-7-3-1-4-8-13/h1,3-4,7-8,12,19H,2,5-6,9-11H2 |
InChI Key |
VTQMYFDMZMSMCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=C(C(=O)O2)C=NC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[(4-Phenoxyphenyl)methylene]dipiperidine](/img/structure/B14579642.png)




![Morpholine, 4-[2-(3-methyl-4-nitro-5-isoxazolyl)ethyl]-](/img/structure/B14579674.png)
![2-Oxo-3-{[(thiophen-2-yl)methylidene]amino}imidazolidine-1-carbonyl chloride](/img/structure/B14579679.png)
![4-Methyl-1-{[3-(propan-2-yl)phenyl]methyl}quinolin-2(1H)-one](/img/structure/B14579680.png)

![1,1'-[(2-Benzyl-3-bromo-5-methoxy-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14579690.png)
![2-Methoxy-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14579693.png)
![7-{3,5-Dihydroxy-2-[(2-oxoheptyl)sulfanyl]cyclopentyl}hept-5-enoic acid](/img/structure/B14579698.png)

![Methyl 2-[acetyl(phenyl)amino]benzoate](/img/structure/B14579707.png)
